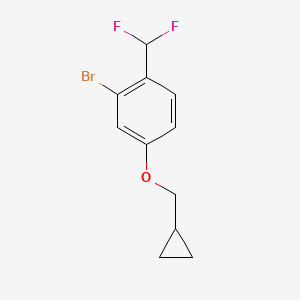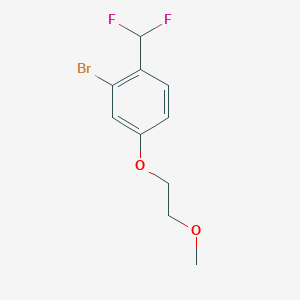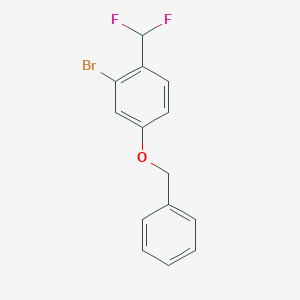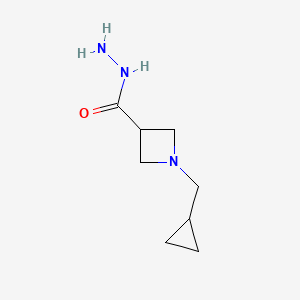
2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene is an organic compound characterized by the presence of bromine, cyclopropylmethoxy, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzene derivative, followed by the introduction of the cyclopropylmethoxy and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyclopropylmethoxy, and difluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- Methyl 2-bromo-4-(difluoromethyl)benzoate
- 2-Bromo-4-(cyclopropylmethoxy)phenylboronic acid
Uniqueness
2-Bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both cyclopropylmethoxy and difluoromethyl groups distinguishes it from other brominated benzene derivatives, potentially offering unique reactivity and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)-1-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7,11H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZNZQPAZDKZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168065.png)
![Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168071.png)
![Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168072.png)
![Methyl 2-(3-amino-3'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168078.png)
![Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168086.png)
![Methyl 2-(3-amino-3'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168090.png)







